

2,5-Dimethylbenzoic acid fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylbenzoic acid

Cat. No.: B030941

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of **2,5-Dimethylbenzoic Acid**

Introduction

2,5-Dimethylbenzoic acid, also known by its synonyms Isoxylic acid and p-Xylylic acid, is an aromatic carboxylic acid.^{[1][2]} It is structurally characterized as a benzoic acid derivative with two methyl groups substituted at the 2 and 5 positions of the benzene ring.^[3] This compound serves as a metabolite of pseudocumene (1,2,4-trimethylbenzene) and is utilized as a starting reagent in the synthesis of various organic compounds, including derivatives of^[4]paracyclophane and methyl 2,5-dimethylbenzoate.^{[5][6][7]}

Chemical and Physical Properties

The fundamental chemical and physical properties of **2,5-Dimethylbenzoic acid** are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.^{[5][7][8]}

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [3] [6] [9]
Molecular Weight	150.17 g/mol	[3] [6]
CAS Number	610-72-0	[1] [3] [5] [9]
IUPAC Name	2,5-dimethylbenzoic acid	[3]
Appearance	White to off-white crystalline powder	[5] [8]
Melting Point	131-135 °C	[5] [8] [9]
Boiling Point	268 °C	[5] [9] [10]
Density	1.069 g/cm ³	[7] [10]
pKa	3.990 (at 25°C)	[7]
Water Solubility	0.18 g/L (at 25°C)	[7]
Flash Point	126.7 °C	[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,5-Dimethylbenzoic acid**. The following table summarizes key data from various spectroscopic techniques.

Spectroscopic Technique	Key Data and Observations	Reference
¹ H NMR	Spectra available, showing characteristic peaks for aromatic and methyl protons.	[3][11]
¹³ C NMR	Spectra available for detailed carbon framework analysis.	[9][12]
Infrared (IR) Spectroscopy	Conforms to the expected spectrum for a carboxylic acid with aromatic C-H, C=C, and C=O stretching, and O-H stretching. Spectra available as KBr disc and nujol mull.	[1][3][9]
Mass Spectrometry (GC-MS)	Molecular ion peak (M ⁺) at m/z 150.	[1][3]
Raman Spectroscopy	Spectrum available.	[3][9]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation and Oxidation

A common synthetic route for substituted benzoic acids involves the Friedel-Crafts acylation of a corresponding substituted benzene, followed by oxidation. While a specific protocol for **2,5-dimethylbenzoic acid** is not detailed in the provided results, a general procedure for a related compound, 2,5-dimethoxybenzoic acid, can be adapted.[13]

Step 1: Friedel-Crafts Acylation of p-Xylene

- Apparatus Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
- Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), the flask is charged with anhydrous aluminum chloride ($AlCl_3$) and a dry, non-polar solvent like dichloromethane (CH_2Cl_2). The suspension is cooled to 0 °C using an ice bath.

- Reactant Addition: A solution of p-xylene and acetyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl_3 suspension over 1-2 hours. The temperature should be maintained below 5 °C.
- Reaction Monitoring: The reaction is allowed to stir at room temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: The reaction mixture is quenched by slowly pouring it onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2,5-dimethylacetophenone.

Step 2: Haloform Reaction (Oxidation)

- Dissolution: The crude 2,5-dimethylacetophenone is dissolved in a suitable solvent like dioxane or THF in a round-bottom flask.
- Reagent Addition: An aqueous solution of sodium hydroxide is added. The mixture is cooled in an ice bath.
- Oxidation: A sodium hypochlorite solution (bleach) is added slowly with vigorous stirring. The reaction is typically exothermic and should be controlled.
- Quenching and Acidification: Excess hypochlorite is quenched with a sodium bisulfite solution. The mixture is then acidified with hydrochloric acid, which precipitates the **2,5-dimethylbenzoic acid**.
- Isolation: The solid product is collected by filtration and washed with cold water.

Purification

A standard method for purifying **2,5-Dimethylbenzoic acid** involves the following steps:

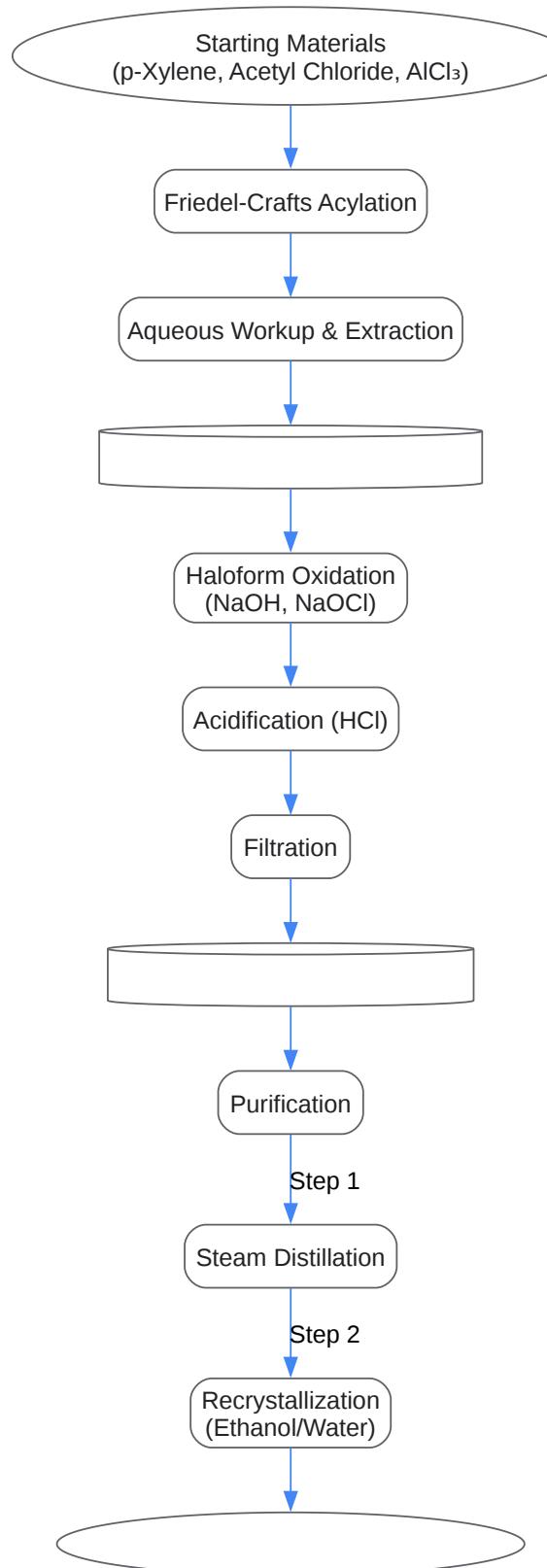
- Steam Distillation: The crude acid is first purified by steam distillation.[5][7]
- Recrystallization: The distilled acid is then recrystallized from ethanol or water to obtain a product with high purity.[5][7]

Safety and Hazards

2,5-Dimethylbenzoic acid is classified as a hazardous chemical. The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. [3]

Hazard Category	GHS Classification	Precautionary Measures
Skin Contact	Skin Irritant (Category 2)	Causes skin irritation.[3] In case of contact, wash with plenty of soap and water.
Eye Contact	Eye Irritant (Category 2)	Causes serious eye irritation. [3] Rinse immediately with plenty of water for at least 15 minutes.
Inhalation	Specific target organ toxicity (single exposure, Category 3)	May cause respiratory irritation.[3] If inhaled, remove to fresh air.
Ingestion	Acute oral toxicity (Category 4)	Harmful if swallowed.

First Aid Measures:


- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing dust.

Visualizations

Molecular Structure

Caption: Molecular structure of 2,5-Dimethylbenzoic acid.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 2. 2,5-Dimethylbenzoic Acid | 610-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethylbenzoic acid | 610-72-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2,5-Dimethylbenzoic acid CAS#: 610-72-0 [m.chemicalbook.com]
- 7. 2,5-Dimethylbenzoic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2,5-dimethylbenzoic acid [stenutz.eu]
- 10. 2,5-Dimethylbenzoic acid(610-72-0) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,5-Dimethylbenzoic acid fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b030941#2-5-dimethylbenzoic-acid-fundamental-properties\]](https://www.benchchem.com/product/b030941#2-5-dimethylbenzoic-acid-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com